![molecular formula C17H25NO3 B174022 Eucatropine CAS No. 100-91-4](/img/structure/B174022.png)
Eucatropine
Overview
Description
Eucatropine, also known as α-Hydroxybenzeneacetic acid 1,2,2,6-tetramethyl-4-piperidinyl ester, is a compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is an anticholinergic agent that acts as an antagonist of muscarinic cholinergic receptors . This compound is primarily used in ophthalmology as a mydriatic agent to dilate the pupils .
Preparation Methods
Eucatropine can be synthesized from the higher melting form (β-form) of 1,2,2,6-tetramethyl-4-piperidinol and mandelic acid . The preparation involves the esterification of 1,2,2,6-tetramethyl-4-piperidinol with mandelic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods for this compound hydrochloride involve similar synthetic routes but may include additional purification steps to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Eucatropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ophthalmological Applications
Eucatropine is widely used as a mydriatic agent in ophthalmology. Its primary role is to induce pupil dilation (mydriasis) during eye examinations and surgical procedures.
Case Studies
- Diagnostic Procedures : In a study involving patients undergoing cataract surgery, this compound was administered to achieve effective mydriasis, facilitating improved surgical outcomes .
- Comparative Efficacy : Research comparing this compound with other mydriatic agents showed that it produced adequate pupil dilation without significant side effects, making it a preferred choice in specific clinical settings.
Biological Research Applications
This compound is utilized in various biological studies, particularly those focusing on neurotransmission and receptor binding.
Applications in Neurotransmitter Studies
- This compound serves as a reference compound in studies involving muscarinic acetylcholine receptor antagonists, aiding researchers in understanding the pharmacodynamics of anticholinergic agents .
- Its structural similarity to neurotransmitters allows researchers to explore its effects on neurotransmitter systems, contributing valuable insights into neurological disorders.
Pharmaceutical Formulations
In the pharmaceutical industry, this compound is incorporated into various formulations, particularly ophthalmic solutions and ointments.
Formulation Characteristics
- This compound hydrochloride is commonly used in eye drops due to its efficacy in achieving rapid mydriasis while maintaining patient comfort during administration.
- The compound's stability and solubility characteristics make it suitable for inclusion in sustained-release drug delivery systems .
Veterinary Medicine
This compound also finds applications in veterinary medicine, where it is used similarly to induce mydriasis for ocular examinations in animals.
Veterinary Case Studies
- In veterinary practices, this compound has been shown to facilitate ocular procedures by providing adequate pupil dilation without adverse reactions in various animal species.
Mechanism of Action
Eucatropine exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves . It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors. This inhibition leads to the relaxation of smooth muscles and dilation of the pupils (mydriasis). The primary molecular targets of this compound are the muscarinic acetylcholine receptors, and its action involves the modulation of G protein-coupled receptor pathways .
Comparison with Similar Compounds
Eucatropine is similar to other antimuscarinic drugs such as atropine, homatropine, and scopolamine . it has unique properties that distinguish it from these compounds:
Atropine: Both this compound and atropine are muscarinic receptor antagonists, but this compound has a different chemical structure and may exhibit different pharmacokinetic properties.
Homatropine: Homatropine is also used as a mydriatic agent, but it has a shorter duration of action compared to this compound.
Scopolamine: Scopolamine is used for its anticholinergic effects, particularly in preventing motion sickness.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Biological Activity
Eucatropine, also known as this compound hydrochloride, is a synthetic compound recognized for its biological activity as a muscarinic acetylcholine receptor (mAChR) antagonist. This article delves into the biological mechanisms, pharmacological applications, and research findings related to this compound, highlighting its significance in therapeutic contexts.
This compound is classified as an anticholinergic agent. Its primary mechanism involves the competitive inhibition of mAChRs, which are crucial in mediating various physiological functions such as muscle contraction and glandular secretion. By blocking these receptors, this compound effectively prevents the action of acetylcholine, leading to several physiological effects:
- Mydriasis : Dilation of the pupil, facilitating ophthalmic examinations.
- Cycloplegia : Temporary paralysis of the ciliary muscle, impairing the ability to focus on near objects.
The chemical structure of this compound is derived from α-hydroxybenzeneacetic acid and 1,2,2,6-tetramethyl-4-piperidinol through an esterification process catalyzed by hydrochloric acid .
Pharmacological Applications
This compound's anticholinergic properties make it particularly valuable in ophthalmology. It is commonly used in:
- Ophthalmic Procedures : To induce mydriasis for better visibility during eye examinations and surgeries.
- Therapeutic Contexts : As part of treatment regimens for conditions requiring reduced cholinergic activity.
Research Findings
Recent studies have explored the pharmacodynamics and clinical applications of this compound. Below are key findings summarized in a table format:
Case Studies
- Ophthalmic Surgery : A clinical trial involving patients undergoing cataract surgery demonstrated that this compound effectively maintained pupil dilation throughout the procedure without significant adverse effects. Patients reported improved visual outcomes post-surgery.
- Comparison with Other Anticholinergics : In comparative studies with other anticholinergic agents like atropine, this compound showed a faster onset of action and a more favorable side effect profile, particularly in terms of systemic absorption and duration of effect.
Properties
IUPAC Name |
(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13/h5-9,12,14-15,19H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAVEGSLJISCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048465 | |
Record name | Eucatropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-91-4 | |
Record name | Eucatropine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eucatropine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eucatropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eucatropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EUCATROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SPJ105W8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.